molecular formula C10H17NO3 B025510 N-(2-oxooxolan-3-yl)hexanamide CAS No. 106983-28-2

N-(2-oxooxolan-3-yl)hexanamide

Cat. No. B025510
CAS RN: 106983-28-2
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
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Description

“N-(2-oxooxolan-3-yl)hexanamide” is a chemical compound with the molecular formula C10H17NO3 . It is also known as N-Caproyl-DL-homoserine lactone and N-Hexanoyl-DL-homoserine lactone .


Molecular Structure Analysis

The molecular structure of “N-(2-oxooxolan-3-yl)hexanamide” consists of a hexanamide chain attached to a 2-oxooxolan-3-yl group . The average mass of the molecule is 199.247 Da and the monoisotopic mass is 199.120850 Da .


Physical And Chemical Properties Analysis

“N-(2-oxooxolan-3-yl)hexanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 434.0±34.0 °C at 760 mmHg, and a flash point of 216.3±25.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 55 Å2 and a molar volume of 184.1±5.0 cm3 .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Hexanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The compound interacts with its targets by enabling bacterial cells to regulate gene expression depending on population density . This allows them to undertake collective actions such as the infection of host cells . Some AHLs, including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .

Biochemical Pathways

N-Hexanoyl-DL-homoserine lactone affects several biochemical pathways. It is involved in quorum sensing, a process that coordinates gene expression in many physiological processes, such as symbiosis, virulence, EPS-production, resistance to oxidative stress, antibiotic production, motility, and biofilm formation .

Pharmacokinetics

It is known that the compound is produced in the rhizosphere , suggesting that it may be absorbed and distributed in the environment.

Result of Action

The compound induces transcriptional changes in Arabidopsis and may contribute to tuning plant growth to the microbial composition of the rhizosphere . It has also been shown to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . Moreover, it increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM .

Action Environment

The action of N-Hexanoyl-DL-homoserine lactone is influenced by environmental factors. It is produced in the rhizosphere , a region of soil in the vicinity of plant roots that is directly influenced by root secretions and associated soil microorganisms. The rhizosphere environment, including factors such as soil type, moisture, and microbial composition, can influence the compound’s action, efficacy, and stability.

Future Directions

“N-Hexanoyl-L-homoserine lactone” has diverse applications, including the regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish . These applications suggest potential future directions for research and development involving this compound.

properties

IUPAC Name

N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347943
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106983-28-2
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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